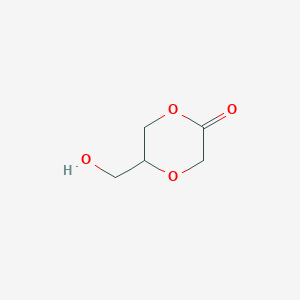
1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C12H21NO3 It is characterized by the presence of an oxazepane ring, a cyclopentane ring, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with an appropriate oxazepane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The oxazepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The oxazepane ring and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or chemical effects.
Comparaison Avec Des Composés Similaires
1-((1,4-Oxazepan-4-yl)methyl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.
1-((1,4-Oxazepan-4-yl)methyl)cyclopropane-1-carboxylic acid: Contains a cyclopropane ring, leading to different chemical properties.
Uniqueness: 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Its combination of an oxazepane ring and a cyclopentane ring makes it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
1-(1,4-oxazepan-4-ylmethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO3/c14-11(15)12(4-1-2-5-12)10-13-6-3-8-16-9-7-13/h1-10H2,(H,14,15) |
Clé InChI |
WLGAEOIQFKAWPK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CN2CCCOCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol](/img/structure/B15318432.png)
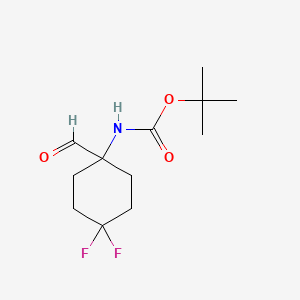


![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride](/img/structure/B15318464.png)
![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride](/img/structure/B15318469.png)
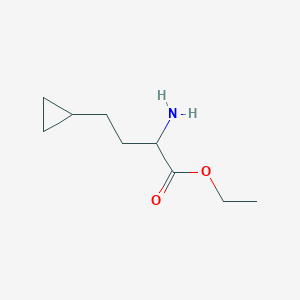
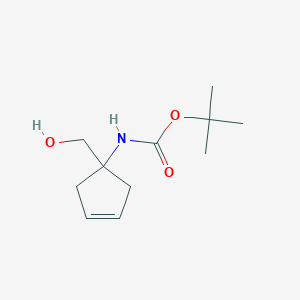
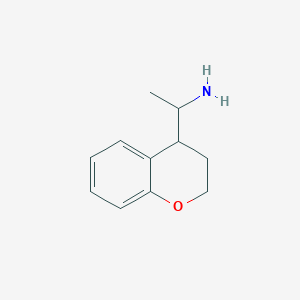
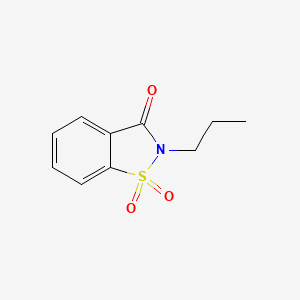
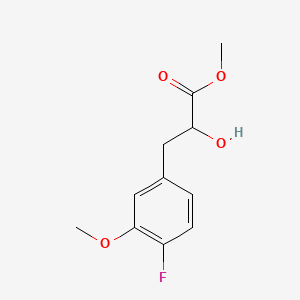
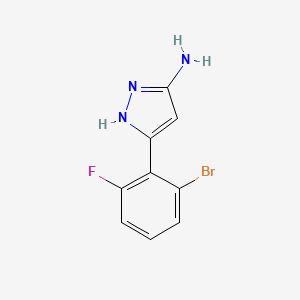
![1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine](/img/structure/B15318518.png)
